N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-5-3-4-6-10(9)14/h3-7,17H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQKSLHYJCRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dimethoxypyrimidine-5-boronic Acid
The synthesis begins with the functionalization of 2,4-dimethoxypyrimidine to introduce a boronic acid group at the 5-position. This transformation is typically achieved via lithiation followed by quenching with trimethyl borate. In a representative procedure, 2,4-dimethoxypyrimidine is treated with lithium diisopropylamide (LDA) at -78°C in anhydrous tetrahydrofuran (THF), followed by the addition of trimethyl borate. The intermediate lithium borate complex is hydrolyzed with dilute hydrochloric acid to yield 2,4-dimethoxypyrimidine-5-boronic acid. This boronic acid derivative serves as a critical coupling partner in subsequent cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling with 2-Fluorophenylboronic Acid
The 2,4-dimethoxypyrimidine-5-boronic acid undergoes palladium-catalyzed Suzuki-Miyaura coupling with 2-fluorophenylboronic acid to establish the biaryl framework. Optimized conditions employ Pd(dppf)Cl₂·CH₂Cl₂ (1 mol%) as the catalyst and potassium phosphate (3M aqueous solution) as the base in a THF/water solvent system at 60°C. This reaction achieves >85% yield under inert atmosphere, with rigorous exclusion of oxygen to prevent catalyst deactivation. The resulting 5-(2-fluorobenzyl)-2,4-dimethoxypyrimidine is isolated via aqueous workup and recrystallized from ethyl acetate/hexane mixtures.
Introduction of Methanesulfonamide Group
The final stage involves sulfonamide formation through reaction of the amine intermediate with methanesulfonyl chloride. The 5-(2-fluorobenzyl)-2,4-dimethoxypyrimidine is treated with methanesulfonyl chloride (1.2 equivalents) in dichloromethane using triethylamine (2 equivalents) as the base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound after silica gel chromatography (hexane/ethyl acetate gradient). Critical parameters include moisture control to prevent hydrolysis of the sulfonyl chloride and stoichiometric precision to minimize di-sulfonation byproducts.
Alternative Synthetic Approaches
Reductive Amination Pathways
An alternative route employs reductive amination to construct the sulfonamide linkage. 2,4-Dimethoxypyrimidin-5-amine is condensed with 2-fluorophenylmethanesulfonyl chloride in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane/methanol (4:1). This method achieves moderate yields (60-65%) but offers advantages in functional group tolerance, particularly when sensitive substituents are present on the pyrimidine ring.
Copper-Catalyzed Cyclization Strategies
Recent advances utilize copper(I)-mediated cyclization to assemble the pyrimidine-sulfonamide core. A representative protocol involves treating N-(2-fluorobenzyl)methanesulfonamide with 2,4-dimethoxy-5-iodopyrimidine in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethylformamide at 120°C. This Ullmann-type coupling achieves 70-75% yield with excellent regioselectivity, though requiring careful control of reaction time to prevent over-oxidation.
Reaction Optimization and Critical Parameters
Catalyst Systems in Cross-Coupling
Comparative studies of palladium catalysts reveal significant yield variations:
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene | 100°C | 62 |
| Pd(dppf)Cl₂·CH₂Cl₂ | THF/H₂O | 60°C | 88 |
| Pd(PPh₃)₄ | DME | 80°C | 71 |
The Pd(dppf)Cl₂·CH₂Cl₂ system demonstrates superior performance due to enhanced stability of the active palladium species in aqueous-organic biphasic conditions.
Solvent Effects in Sulfonylation
Methanol/water mixtures (9:1) improve sulfonamide yields compared to anhydrous dichloromethane (78% vs. 65%), likely due to improved solubility of inorganic byproducts. However, aprotic solvents like acetonitrile are preferred when using moisture-sensitive sulfonyl chlorides.
Analytical Characterization
Spectroscopic Identification
Key characterization data for the final product:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45-7.38 (m, 2H, Ar-H), 7.15-7.08 (m, 2H, Ar-H), 4.33 (s, 2H, CH₂SO₂), 3.98 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃)
- IR (KBr): 1345 cm⁻¹ (asymmetric S=O stretch), 1160 cm⁻¹ (symmetric S=O stretch), 1580 cm⁻¹ (C=N pyrimidine)
- HRMS : m/z 327.33 [M+H]⁺ (calculated for C₁₃H₁₄FN₃O₄S)
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45) shows ≥99% purity with tR = 6.72 min. Critical system suitability parameters include plate count >2000 and tailing factor <1.2.
Stability Considerations and Process Challenges
The intermediate boronic acid derivatives exhibit limited thermal stability, requiring storage at -20°C under nitrogen. During sulfonylation, competing hydrolysis of methanesulfonyl chloride necessitates strict anhydrous conditions, achieved through molecular sieve (3Å) addition. The final product demonstrates hygroscopic tendencies, mandating packaging in double polyethylene bags with desiccant. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber glass vials.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Pyrimidine Substitutions: The target compound’s 2,4-dimethoxy groups contrast with Analog 1’s 4-fluorophenyl, formyl, and isopropyl substituents.
- Sulfonamide Modifications: The target’s 2-fluorophenyl group differs from Analog 3’s N-methyl and 4-fluorophenyl arrangement. Fluorine’s electronegativity and steric profile could enhance binding specificity in pharmaceutical targets compared to non-halogenated analogs .
- Industrial vs. Pharmaceutical Relevance : Analog 2 (a sulfentrazone metabolite) highlights sulfonamides’ agrochemical applications, whereas the target compound’s structure aligns more with pharmaceutical candidates due to its balanced lipophilicity and polar groups .
Physicochemical and Pharmacokinetic Properties
- Solubility : Analog 3’s hydroxymethyl group likely increases water solubility compared to the target’s methoxy groups, which are less polar. This could influence bioavailability in drug design .
- Metabolic Stability : The target’s methoxy groups may resist oxidative metabolism better than Analog 1’s formyl group or Analog 3’s hydroxymethyl, which are prone to enzymatic modification .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a pyrimidine ring with two methoxy groups and a fluorophenyl moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroaniline in the presence of coupling agents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or THF under reflux conditions. This method allows for the formation of the sulfonamide linkage effectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or influencing receptor signaling pathways.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug development.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6. The results suggested that the compound could modulate immune responses effectively.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treatment (10 mg/kg) | 80 | 100 |
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxypyrimidin-5-yl)-1-(phenyl)methanesulfonamide | Lacks fluorine atom | Moderate anticancer activity |
| N-(2,4-dimethoxypyrimidin-5-yl)-1-(3-chlorophenyl)methanesulfonamide | Contains chlorine instead of fluorine | Lower enzyme inhibition |
Q & A
Basic: What are the recommended methods for synthesizing N-(2,4-dimethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide, and how can yield optimization be achieved?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by sulfonamide coupling. Key steps include:
- Step 1: Methoxylation of pyrimidine precursors using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to install 2,4-dimethoxy groups .
- Step 2: Coupling the 2-fluorophenylmethanesulfonyl chloride to the 5-position of the pyrimidine via nucleophilic substitution, often catalyzed by triethylamine in anhydrous THF or dichloromethane .
- Yield Optimization: Control reaction temperature (0–25°C), use excess sulfonyl chloride (1.2–1.5 eq.), and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final recrystallization in ethanol/water improves purity (>95%) .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F) validate sulfonamide and fluorophenyl moieties .
- HPLC-MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₉H₁₉FN₃O₄S, calc. 420.11 g/mol), while HPLC (C18 column, acetonitrile/water) monitors purity (>98%) .
Basic: What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?
Answer:
- Solubility: Limited aqueous solubility (<1 mg/mL in water); use DMSO or ethanol for biological assays .
- Stability: Hydrolytically stable at pH 4–8 (24h, 25°C) but degrades under strong acidic/basic conditions. Store desiccated at –20°C to prevent moisture absorption .
- LogP: Predicted ~2.5 (via ChemDraw), suggesting moderate membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,4-dimethoxy and 2-fluorophenyl groups?
Answer:
- Analog Synthesis: Replace methoxy groups with ethoxy, hydroxy, or halides; substitute 2-fluorophenyl with other aryl groups (e.g., 3-fluorophenyl, chlorophenyl) .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell proliferation). Compare IC₅₀ values to identify critical substituents .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to assess binding interactions with target proteins (e.g., ATP-binding pockets) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Metabolic Stability: Perform liver microsome assays to identify rapid metabolism (e.g., demethylation of methoxy groups) that reduces in vivo efficacy .
- Pharmacokinetics (PK): Measure plasma half-life and tissue distribution via LC-MS/MS. Low bioavailability may explain discrepancies .
- Formulation Adjustments: Use nanoemulsions or cyclodextrin complexes to enhance solubility and in vivo exposure .
Advanced: What mechanistic insights support its potential as a kinase inhibitor?
Answer:
- Target Identification: Screen against kinase panels (e.g., Eurofins KinaseProfiler). Preliminary data on analogs show inhibition of JAK2 (IC₅₀ ~50 nM) and EGFR (IC₅₀ ~200 nM) .
- Binding Mode: X-ray crystallography of related sulfonamides reveals hydrogen bonding between the sulfonamide oxygen and kinase hinge region (e.g., Val 848 in EGFR) .
- Cellular Validation: Western blotting for phosphorylated STAT3 (downstream of JAK2) confirms target engagement in leukemia cell lines .
Advanced: How can crystallographic studies resolve ambiguities in the compound’s 3D conformation?
Answer:
- Crystal Growth: Slow vapor diffusion (e.g., ether into DMSO solution) produces single crystals. X-ray diffraction (1.0 Å resolution) reveals:
- Torsion Angles: Pyrimidine-sulfonamide dihedral angle (~30°) impacts planarity and target binding .
- Intermolecular Interactions: Fluorophenyl participates in π-π stacking with adjacent molecules, stabilizing the lattice .
- Conformational Analysis: Compare with DFT-optimized structures (Gaussian 09) to validate experimental geometry .
Advanced: What strategies mitigate off-target effects in functional assays?
Answer:
- Counter-Screening: Test against unrelated enzymes (e.g., phosphatases, proteases) to rule out non-specific inhibition .
- CRISPR Knockout: Use isogenic cell lines lacking the target kinase to confirm on-target activity .
- Proteomics: SILAC-based mass spectrometry identifies unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
